

Drisapersen and Exon 51: A Technical Guide to Sequence-Specific Splice Modulation

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Compound of Interest		
Compound Name:	Drisapersen	
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This technical guide provides an in-depth overview of **Drisapersen**, an antisense oligonucleotide designed to induce exon 51 skipping in the dystrophin pre-mRNA. The document details the precise nucleotide sequences of both **Drisapersen** and its binding site on exon 51 of the human dystrophin gene, summarizes key quantitative data from clinical evaluations, and provides detailed experimental protocols for assessing its efficacy. Visualizations of the mechanism of action and experimental workflows are included to facilitate a comprehensive understanding of this therapeutic approach for Duchenne muscular dystrophy (DMD).

Core Sequences: Drisapersen and the Human Dystrophin Exon 51

A thorough understanding of the interaction between **Drisapersen** and its target requires precise knowledge of their respective nucleotide sequences.

Drisapersen Sequence: **Drisapersen** is a 20-mer 2'-O-methyl phosphorothioate antisense oligonucleotide.[1] Its sequence is: 5'-UCA AGG AAG AUG GCA UUU CU-3'[1]

Human Dystrophin Gene Exon 51 Sequence: The binding of **Drisapersen** occurs within exon 51 of the human dystrophin gene. The nucleotide sequence of exon 51 is crucial for understanding the specificity of this interaction. The sequence of exon 51 is as follows:



5'-GAAGGAAGGA TGAAGTTTAT ATAGCAGCAG AACCACCATT CATTCCTGAA
GTTTCTGCTT AAGAAATTTG AAGAGCTGTA GAAGAAGAAA GAATGGCTTC CTTTAATGAT
ATTTTCAAGC CTAAAGATGC ATCTCTCTTT GATTTTCTAA AAGCACCTAA CATTCCTTCC
CCACCAACAA AATGCAAGCA GAATGTGTTG CTAAATGAAG AATTTGAAAA TCAAAGCTAA
GATCCAAGAA CTT-3'

Drisapersen Binding Site on Exon 51: **Drisapersen** targets a specific region within exon 51, sterically hindering the binding of splicing factors and leading to the exclusion of this exon from the mature mRNA.[2] The binding site corresponds to nucleotides +68 to +87 of exon 51.[2]

Binding Site Sequence: 5'-AGAAAUUUGAAGAGCUGUAG-3'

Quantitative Data Summary

The efficacy of **Drisapersen** in promoting exon 51 skipping and its impact on functional outcomes have been evaluated in several clinical trials. The following table summarizes key quantitative findings.



Parameter	Dosage	Result	Study Reference
Exon 51 Skipping (in vitro)	100 nM	50% of transcripts showed exon 51 skipping.	[3]
Dystrophin-Positive Fibers	2.0-6.0 mg/kg/week	Increase in the mean number of dystrophin- positive fibers by 56- 100% from baseline.	[3]
Dystrophin Expression	0.8 mg (single i.m. injection)	Restoration of dystrophin expression to 10% of normal levels in 3 of 4 patients.	[3]
Change in 6-Minute Walk Distance (6MWD)	6 mg/kg/week	Mean increase of 31.5 m from baseline at week 25.[4]	DEMAND II Study[4]
Change in 6-Minute Walk Distance (6MWD)	6 mg/kg/week	Treatment difference of 27.1 m compared to placebo at week 24 (p=0.069).[5]	Phase 2 Trial[5]
Pooled 6MWD Analysis (Week 48)	6 mg/kg	Treatment effect of 31.3 meters (p < 0.01) in patients with baseline 6MWD between 313m and 419m.[6]	Pooled Analysis of 3 Studies[6]
Long-term 6MWD Change (Week 177)	6 mg/kg/week (intermittent)	Median improvement of 8 meters from baseline in all subjects able to perform the test.[7]	Open-Label Extension Study[7]



Experimental Protocols

The assessment of **Drisapersen**'s activity relies on a series of well-defined molecular and cellular biology techniques. Detailed methodologies for key experiments are provided below.

In Vitro Splicing Assay for Exon Skipping

This assay is fundamental to demonstrating the direct effect of an antisense oligonucleotide on pre-mRNA splicing in a cell-free system.

Objective: To determine if **Drisapersen** can induce the skipping of exon 51 from a dystrophin pre-mRNA transcript in vitro.

Materials:

- HeLa cell nuclear extract
- In vitro transcription system (e.g., T7 RNA polymerase)
- Linearized DNA template containing dystrophin exon 51 and flanking intronic sequences
- Radiolabeled nucleotides (e.g., [α-32P]UTP)
- Drisapersen oligonucleotide
- Splicing reaction buffer
- Proteinase K
- Phenol:chloroform:isoamyl alcohol
- Ethanol
- · Denaturing polyacrylamide gel
- · Autoradiography film or phosphorimager

Protocol:



- Prepare Radiolabeled Pre-mRNA: Synthesize a radiolabeled pre-mRNA transcript containing exon 51 and its flanking introns using an in vitro transcription system with a linearized DNA template and [α-32P]UTP. Purify the transcript.
- Set up Splicing Reactions: In separate reaction tubes, combine HeLa cell nuclear extract, splicing buffer, and the radiolabeled pre-mRNA. For the experimental condition, add **Drisapersen** to the desired final concentration. Include a negative control reaction without **Drisapersen**.
- Incubation: Incubate the reactions at 30°C for a specified time course (e.g., 0, 30, 60, 120 minutes) to allow splicing to occur.
- Stop Reaction and Protein Digestion: Stop the reactions by adding a solution containing Proteinase K and incubate at 37°C to digest proteins.
- RNA Extraction: Extract the RNA from the reaction mixture using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation to purify the RNA products.
- Gel Electrophoresis: Resuspend the RNA pellets in a loading buffer and separate the splicing products on a denaturing polyacrylamide gel.
- Visualization: Dry the gel and expose it to autoradiography film or a phosphorimager screen
 to visualize the radiolabeled RNA species. The presence of a smaller RNA band
 corresponding to the size of the transcript with exon 51 skipped indicates successful exon
 skipping induced by **Drisapersen**.

RT-PCR Analysis of Exon 51 Skipping in Patient Cells

This method is used to detect and quantify the extent of exon 51 skipping at the mRNA level in cells from Duchenne muscular dystrophy patients.

Objective: To measure the percentage of dystrophin mRNA transcripts that have exon 51 skipped following treatment of patient-derived cells with **Drisapersen**.

Materials:

DMD patient-derived myoblasts or fibroblasts



- · Cell culture reagents
- Drisapersen oligonucleotide
- RNA extraction kit
- Reverse transcriptase and reagents for cDNA synthesis
- PCR primers flanking exon 51 (forward primer in a preceding exon, reverse primer in a subsequent exon)
- Taq DNA polymerase and PCR reagents
- Agarose gel electrophoresis system
- · Gel documentation system
- Optional: Quantitative PCR (qPCR) or digital droplet PCR (ddPCR) system for more precise quantification.

Protocol:

- Cell Culture and Treatment: Culture DMD patient-derived cells under appropriate conditions.
 Treat the cells with varying concentrations of **Drisapersen** for a specified duration (e.g., 24-72 hours). Include an untreated control.
- RNA Isolation: Harvest the cells and isolate total RNA using a commercial RNA extraction kit, following the manufacturer's instructions.
- cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.
- PCR Amplification: Perform PCR using primers that flank exon 51. The forward primer should be located in an upstream exon (e.g., exon 49 or 50) and the reverse primer in a downstream exon (e.g., exon 52 or 53).
- Agarose Gel Electrophoresis: Separate the PCR products on an agarose gel. Two bands are expected in the treated samples: a larger band representing the unskipped transcript



(containing exon 51) and a smaller band representing the skipped transcript (lacking exon 51). The untreated control should primarily show the unskipped band.

 Quantification: Quantify the intensity of the bands using a gel documentation system and software. The percentage of exon skipping can be calculated as: (Intensity of skipped band / (Intensity of skipped band + Intensity of unskipped band)) * 100. For more accurate quantification, qPCR or ddPCR with probes specific for the skipped and unskipped junctions can be employed.[8]

Western Blot for Dystrophin Protein Detection

This technique is used to assess the restoration of dystrophin protein expression in muscle cells or tissue after treatment with **Drisapersen**.

Objective: To detect and quantify the amount of truncated, yet functional, dystrophin protein produced as a result of exon 51 skipping.

Materials:

- Muscle biopsy samples or cultured muscle cells (treated and untreated)
- Protein lysis buffer
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels (low percentage acrylamide, e.g., 3-8% Tris-Acetate, to resolve the large dystrophin protein)
- Western blot transfer system
- Nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against dystrophin (e.g., targeting the C-terminus)
- Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye



- Chemiluminescent substrate or fluorescence imaging system
- Loading control antibody (e.g., anti-vinculin or anti-α-actinin)

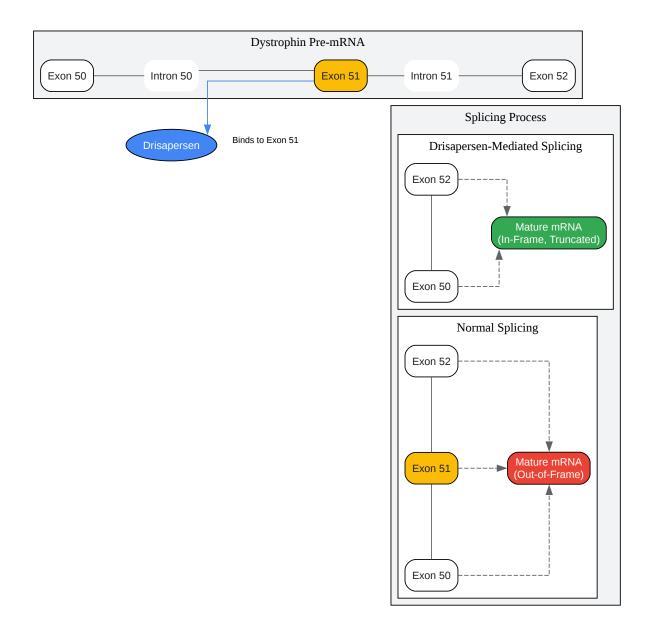
Protocol:

- Protein Extraction: Homogenize muscle tissue or lyse cultured cells in a suitable lysis buffer containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
- SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on a low-percentage SDS-PAGE gel. Include a positive control (e.g., lysate from healthy muscle tissue) and a negative control (lysate from untreated DMD patient tissue).
- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with a primary antibody specific for the dystrophin protein. Following washes, incubate with a compatible secondary antibody. Also, probe for a loading control protein to ensure equal protein loading across lanes.
- Detection: Detect the protein bands using a chemiluminescent substrate and imaging system
 or a fluorescence scanner. The presence of a band at the expected molecular weight for the
 truncated dystrophin protein in the treated samples indicates successful protein restoration.
- Quantification: Quantify the intensity of the dystrophin band relative to the loading control and normalize to the positive control to estimate the percentage of dystrophin restoration.

Visualizations Mechanism of Action of Drisapersen



The following diagram illustrates the molecular mechanism by which **Drisapersen** induces the skipping of exon 51 in the dystrophin pre-mRNA.



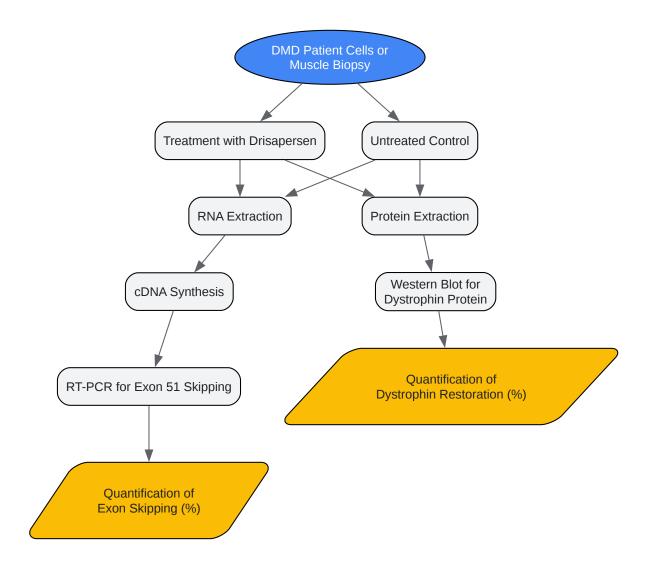


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Caption: Mechanism of **Drisapersen**-induced exon 51 skipping.

Experimental Workflow for Efficacy Assessment

The following diagram outlines the typical experimental workflow to evaluate the efficacy of **Drisapersen** in a preclinical or clinical setting.





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Caption: Workflow for assessing **Drisapersen**'s efficacy.

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